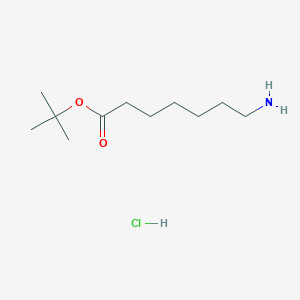![molecular formula C22H23N3O2 B2391924 (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-(pentyloxy)phenyl)propanenitrile CAS No. 477554-01-1](/img/structure/B2391924.png)
(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-(pentyloxy)phenyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-(pentyloxy)phenyl)propanenitrile is a useful research compound. Its molecular formula is C22H23N3O2 and its molecular weight is 361.445. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Organic Compounds
Researchers have developed facile and convenient methods for synthesizing a variety of derivatives that incorporate the benzo[d]imidazol moiety. These derivatives include bis(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile), among others, utilizing thieno[2,3-b]thiophene as a core structure for further chemical modifications (Mabkhot et al., 2010). This work highlights the versatility of benzo[d]imidazol derivatives in synthesizing complex organic structures.
Corrosion Inhibition
The study of benzimidazole derivatives, such as those similar in structure to the compound , has shown their effectiveness as corrosion inhibitors. These compounds have been evaluated for their ability to protect mild steel in sulphuric acid, demonstrating significant inhibition performance through physicochemical and theoretical studies (Ammal et al., 2018). The mechanisms involve the formation of a protective layer on the metal surface, as confirmed by various analytical techniques.
Chemical Properties and Reactions
Research into the reactivity and chemical properties of benzimidazole-based compounds has led to insights into their potential applications in various chemical reactions. For instance, N-heterocyclic carbenes derived from imidazol-2-ylidenes have shown to be versatile catalysts in transesterification and acylation reactions, indicating the utility of benzimidazole derivatives in facilitating organic transformations (Grasa et al., 2002). These findings suggest that compounds containing the benzo[d]imidazol core can serve as functional catalysts in organic synthesis.
Antimicrobial and Anticancer Applications
Compounds structurally related to "(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-(pentyloxy)phenyl)propanenitrile" have been investigated for their biological activities, including antimicrobial and anticancer properties. For example, derivatives of 1,2,4-triazole, incorporating the nitrile group and triazole core, have shown significant anticancer activities (Rud et al., 2016). This research underscores the potential of benzimidazole derivatives in developing new therapeutic agents.
properties
IUPAC Name |
(E)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)-3-(4-pentoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-3-4-7-14-27-17-12-10-16(11-13-17)21(26)18(15-23)22-24-19-8-5-6-9-20(19)25(22)2/h5-6,8-13,26H,3-4,7,14H2,1-2H3/b21-18+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWCLBOINMUJAS-DYTRJAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=C(C#N)C2=NC3=CC=CC=C3N2C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)/C(=C(/C#N)\C2=NC3=CC=CC=C3N2C)/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-(4-fluorophenyl)-N-(3-(trifluoromethyl)phenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2391856.png)
![2-[(4-Hydroxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2391857.png)

![Tert-butyl (NE)-N-[amino-[(E)-dimethylaminomethylideneamino]methylidene]carbamate](/img/structure/B2391860.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2391864.png)